![molecular formula C18H15Cl2NO B1360488 (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-74-1](/img/structure/B1360488.png)
(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
“(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound with the molecular formula C18H15Cl2NO . It is also known by other names such as “(2,5-Dichlorophenyl) (3- ( (2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” and "2,5-dichloro-3’- (3-pyrrolinomethyl) benzophenone" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring, which is further attached to a dichlorophenyl group via a methanone linkage . The exact 3D conformer and 2D structure can be found in chemical databases .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.2 g/mol . Other computed properties include a XLogP3-AA of 4.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 331.0530695 g/mol . It has a topological polar surface area of 20.3 Ų, a heavy atom count of 22, and a complexity of 417 .
Scientific Research Applications
I have conducted a search for the scientific research applications of “2,5-dichloro-2’-(3-pyrrolinomethyl) benzophenone”, but unfortunately, the available information does not detail specific applications for this compound. It appears that this chemical is offered for experimental and research use , but without further context or published research, it’s challenging to provide a comprehensive analysis of its unique applications.
Mechanism of Action
Target of Action
The compound “(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like the related compound imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
This interaction can lead to various changes in the target molecule, potentially altering its function .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many heterocyclic compounds, including those containing a pyrrole ring, are involved in a wide range of biological activities .
Pharmacokinetics
Many heterocyclic compounds are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Compounds containing a pyrrole ring have been associated with a broad range of biological activities .
properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBKIOYEKRJTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643952 |
Source
|
Record name | (2,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-74-1 |
Source
|
Record name | Methanone, (2,5-dichlorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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